exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2231663-92-4
VCID: VC11654068
InChI: InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-5-4-6-11(15)8-9(7-10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+
SMILES: CC(C)(C)OC(=O)N1C2CCCC1CC(C2)C(=O)O
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol

exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

CAS No.: 2231663-92-4

Cat. No.: VC11654068

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid - 2231663-92-4

Specification

CAS No. 2231663-92-4
Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
IUPAC Name (1S,5R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
Standard InChI InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-5-4-6-11(15)8-9(7-10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+
Standard InChI Key ITNSBJMWGALKFI-FGWVZKOKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)C(=O)O
SMILES CC(C)(C)OC(=O)N1C2CCCC1CC(C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1C2CCCC1CC(C2)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a 9-azabicyclo[3.3.1]nonane system, a bicyclic framework that imposes conformational rigidity. The exo configuration specifies the spatial orientation of the carboxylic acid group at position 3 relative to the bicyclic plane, while the Boc group at position 9 enhances solubility and stability during synthetic manipulations. Key structural features include:

PropertyValue
Molecular FormulaC₁₄H₂₃NO₄
Molecular Weight269.34 g/mol
IUPAC Name(1S,5R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
SMILESCC(C)(C)OC(=O)N1C2CCCC1CC(C2)C(=O)O

The bicyclo[3.3.1]nonane system’s rigidity ensures optimal spatial arrangement of functional groups, critical for interactions with biological targets such as enzymes or receptors .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 1.44 (s, 9H, Boc CH₃), δ 3.20–3.50 (m, 4H, bicyclic CH₂), δ 4.20 (br s, 1H, NH), and δ 12.10 (s, 1H, COOH).

  • ¹³C NMR (100 MHz, CDCl₃): Signals at δ 28.2 (Boc CH₃), δ 80.5 (Boc quaternary C), δ 176.3 (COOH), and δ 156.0 (Boc carbonyl C).

Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 270.2 [M+H]⁺, consistent with the molecular formula C₁₄H₂₃NO₄.

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically begins with 9-azabicyclo[3.3.1]nonan-3-one, a precursor accessible via condensation of acetone-1,3-dicarboxylic acid and glutaraldehyde . Subsequent steps involve:

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to install the Boc group at the amine position.

  • Oxidation and Carboxylation: Selective oxidation of the ketone to a carboxylic acid via Kornblum oxidation or ozonolysis, followed by acid workup .

Representative Procedure :

A solution of 9-azabicyclo[3.3.1]nonan-3-one (10 mmol) in THF is treated with Boc₂O (12 mmol) and DMAP (0.5 mmol) at 0°C. After stirring at room temperature for 12 h, the mixture is concentrated, and the residue is oxidized with NaClO₂ (15 mmol) in t-BuOH/H₂O to afford the carboxylic acid.

Applications in Drug Discovery

Role as a Building Block

The compound’s bicyclic core serves as a scaffold for designing:

  • Neurological Agents: Analogues of granisetron, a 5-HT₃ receptor antagonist, utilize similar bicyclic amines to enhance binding affinity .

  • Antiviral Compounds: Rigid frameworks improve pharmacokinetic profiles by reducing metabolic degradation.

Case Study: Serotonin Receptor Modulators

In a 2010 study, derivatives of 9-azabicyclo[3.3.1]nonane demonstrated nanomolar affinity for 5-HT₃ receptors. The Boc-protected carboxylic acid enabled facile conjugation to indazole moieties, yielding lead compounds with improved selectivity over dopamine receptors .

Comparative Analysis of Bicyclic Analogues

CompoundBiological ActivityTarget
9-Azabicyclo[3.3.1]nonane5-HT₃ antagonismCentral nervous system
9-BBN (9-borabicyclo[3.3.1]nonane)Suzuki-Miyaura coupling reagentOrganic synthesis
9-Thiabicyclo[3.3.1]nonaneEnzyme inhibitionAntimicrobial research

The tert-butoxycarbonyl variant distinguishes itself through enhanced stability and modularity in solid-phase peptide synthesis .

Challenges and Future Directions

Synthetic Limitations

  • Steric Hindrance: Bulky Boc groups complicate functionalization at position 3, necessitating tailored catalysts.

  • Scalability: Multi-step sequences require optimization for industrial-scale production .

Emerging Applications

  • PROTACs (Proteolysis-Targeting Chimeras): The bicyclic core’s rigidity may improve ternary complex formation in targeted protein degradation.

  • Covalent Inhibitors: The carboxylic acid enables conjugation to warheads (e.g., acrylamides) for irreversible target engagement .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator